LSD1-IN-20

Polypharmacology LSD1 G9a

Many researchers need to simultaneously block H3K4 demethylation (LSD1) and H3K9 methylation (G9a) but lack a single-agent tool. LSD1-IN-20 solves this as a dual non-covalent inhibitor. • Dual LSD1/G9a inhibition: Ki = 0.44 μM (LSD1), 0.68 μM (G9a) at overlapping concentrations • Antiproliferative baseline: IC50 = 0.51 μM (THP-1), 1.60 μM (MDA-MB-231) at 72h • Serves as reference compound (compound 1) for the Menna et al. quinazoline series Supplied with ≥98% purity and analytical documentation; shipped under ambient conditions with global delivery.

Molecular Formula C27H38N6O2
Molecular Weight 478.6 g/mol
Cat. No. B15143510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSD1-IN-20
Molecular FormulaC27H38N6O2
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC
InChIInChI=1S/C27H38N6O2/c1-32(2)14-8-13-28-27-30-23-18-25(35-4)24(34-3)17-22(23)26(31-27)29-21-11-15-33(16-12-21)19-20-9-6-5-7-10-20/h5-7,9-10,17-18,21H,8,11-16,19H2,1-4H3,(H2,28,29,30,31)
InChIKeyYYFDMPHIONBOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSD1-IN-20 Dual LSD1/G9a Inhibitor


LSD1-IN-20 (compound 1) is a small-molecule quinazoline derivative that acts as a dual, non‑covalent inhibitor of lysine‑specific demethylase 1 (LSD1/KDM1A) and the histone methyltransferase G9a (EHMT2). In enzymatic assays, LSD1‑IN‑20 displays Ki values of 0.44 μM for LSD1 and 0.68 μM for G9a . This compound serves as the chemical starting point for a series of next‑generation LSD1 inhibitors [1] and is procured primarily as a tool compound for studying the consequences of simultaneous LSD1 and G9a blockade in hematological and solid tumor models.

Why LSD1-IN-20 Is Not Interchangeable


LSD1 inhibitors encompass mechanistically and pharmacologically distinct sub‑classes, including irreversible FAD‑directed cyclopropylamines (e.g., tranylcypromine derivatives), reversible substrate‑competitive ligands, and dual‑target agents that simultaneously engage LSD1 and G9a [1]. Swapping LSD1‑IN‑20 for a selective LSD1 inhibitor (such as OG‑L002 or ORY‑1001) abolishes the G9a co‑inhibition that defines its cellular polypharmacology. Conversely, substituting it with a G9a‑selective probe (e.g., BIX‑01294) loses LSD1 engagement entirely. Even within the same quinazoline series, later analogues (compounds 5, 7, 8, 29) exhibit markedly different LSD1 potency and selectivity profiles [2], confirming that “LSD1 inhibitor” is not a functionally interchangeable commodity category.

LSD1-IN-20 Differentiation Evidence


Dual LSD1/G9a vs. Selective LSD1 Inhibitors

LSD1‑IN‑20 inhibits both LSD1 (Ki = 0.44 μM) and G9a (Ki = 0.68 μM) in enzymatic assays , whereas clinical‑stage LSD1 inhibitors such as iadademstat (ORY‑1001) and CC‑90011 exhibit sub‑nanomolar LSD1 potency but lack any reported G9a co‑inhibition [1]. In cellular assays, LSD1‑IN‑20 suppresses proliferation of THP‑1 leukemia cells with an IC50 of 0.51 μM (72 h) and MDA‑MB‑231 breast cancer cells with an IC50 of 1.60 μM (72 h) . This dual‑target profile provides a distinct pharmacological signature that cannot be recapitulated by highly selective LSD1 inhibitors.

Polypharmacology LSD1 G9a Epigenetics

Reversible vs. Irreversible LSD1 Inhibition

LSD1‑IN‑20 is a non‑covalent, reversible LSD1 inhibitor [1], in contrast to tranylcypromine‑based irreversible inhibitors (e.g., ORY‑1001, GSK‑2879552) that form covalent FAD adducts and require prolonged target engagement for maximal effect [2]. Irreversible inhibitors exhibit time‑dependent inhibition kinetics and can display sustained target suppression after washout, whereas reversible inhibitors like LSD1‑IN‑20 allow for rapid reversibility and finer temporal control in cellular experiments.

Reversible inhibition Mechanism of action LSD1 Epigenetics

Dual-Target Activity vs. Quinazoline Analogs

The 2022 Menna et al. study explicitly benchmarked newly synthesized quinazoline derivatives against the parent compound 1 (LSD1‑IN‑20). Compound 5, a direct analogue, exhibited higher LSD1 inhibitory potency while retaining dual LSD1/G9a activity [1]. Compounds 7, 8, and 29 showed further improved LSD1 selectivity and sub‑micromolar antiproliferative effects in THP‑1 and MV4‑11 leukemic cells, accompanied by cellular target engagement markers (H3K4me2 elevation, CD86 re‑expression) [1].

Structure-activity relationship Quinazoline LSD1 G9a

Antiproliferative Activity in Leukemia and Solid Tumors

LSD1‑IN‑20 demonstrated consistent antiproliferative activity across both hematological (THP‑1 leukemia, IC50 = 0.51 μM) and solid tumor (MDA‑MB‑231 breast cancer, IC50 = 1.60 μM) cell lines after 72 h treatment . In contrast, the clinical candidate iadademstat, while more potent (IC50 ~ 0.3 nM in THP‑1), shows limited antiproliferative activity in several solid tumor models as a single agent [1]. The broader cellular activity spectrum of LSD1‑IN‑20 may reflect its dual LSD1/G9a engagement.

Antiproliferative Leukemia Breast cancer LSD1

LSD1-IN-20 Key Application Scenarios


LSD1-G9a Crosstalk in Leukemia Stem Cells

Researchers investigating epigenetic cooperativity between H3K4 demethylation (LSD1) and H3K9 methylation (G9a) can employ LSD1‑IN‑20 as a single‑agent dual inhibitor. Its balanced Ki values (0.44 μM for LSD1; 0.68 μM for G9a) permit simultaneous blockade of both activities at overlapping concentration ranges, enabling dissection of gene‑expression programs that require dual‑target engagement .

Benchmarking Quinazoline LSD1 Inhibitors

LSD1‑IN‑20 serves as the reference compound (compound 1) for the quinazoline series advanced by Menna et al. (2022). Procurement of the parent compound allows laboratories to replicate head‑to‑head comparisons with improved leads (compounds 5, 7, 8, 29) under identical assay conditions, maintaining internal consistency for SAR campaigns [1].

Reversible vs. Irreversible Inhibition in Solid Tumors

Given its non‑covalent, reversible mechanism and dual LSD1/G9a activity, LSD1‑IN‑20 offers a pharmacologically distinct comparator for studies benchmarking irreversible LSD1 inhibitors (e.g., ORY‑1001, GSK‑2879552) in MDA‑MB‑231 breast cancer models, where its antiproliferative IC50 of 1.60 μM provides a defined activity baseline .

Profiling LSD1 vs. G9a Antiproliferative Effects

By combining LSD1‑IN‑20 with selective LSD1 (e.g., OG‑L002) or G9a (e.g., BIX‑01294) inhibitors in THP‑1 leukemia cells (IC50 = 0.51 μM), researchers can deconvolve the relative contributions of each target to the observed antiproliferative phenotype, leveraging the dual inhibitor as a positive control for polypharmacology experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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